L-Alanyl-L-alanyl-N-butyl-L-alaninamide
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Overview
Description
L-Alanyl-L-alanyl-N-butyl-L-alaninamide is an organic compound belonging to the class of dipeptides. Dipeptides are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond. This compound is characterized by its unique structure, which includes a butyl group attached to the alaninamide moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Alanyl-L-alanyl-N-butyl-L-alaninamide typically involves the coupling of L-alanine derivatives. The process often employs protecting groups such as tert-butyloxycarbonyl (Boc) to protect the amino groups during the reaction. The general steps include:
Protection: The amino groups of L-alanine are protected using Boc.
Coupling: The protected L-alanine derivatives are coupled using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: The Boc groups are removed under acidic conditions to yield the final product.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions: L-Alanyl-L-alanyl-N-butyl-L-alaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amide or amino groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo compounds, while reduction may produce amine derivatives .
Scientific Research Applications
L-Alanyl-L-alanyl-N-butyl-L-alaninamide has various scientific research applications, including:
Chemistry: Used as a model compound for studying peptide interactions and conformations.
Biology: Investigated for its role in protein synthesis and enzyme interactions.
Medicine: Explored for potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the development of peptide-based materials and catalysts.
Mechanism of Action
The mechanism of action of L-Alanyl-L-alanyl-N-butyl-L-alaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved may include signal transduction, protein synthesis, and metabolic regulation .
Comparison with Similar Compounds
- N-{[(2-Methyl-2-propanyl)oxy]carbonyl}-L-alanyl-L-alaninamide
- N-Acetylglycyl-L-alaninamide
- N-Acetyl-L-alanyl-L-alaninamide
Comparison: L-Alanyl-L-alanyl-N-butyl-L-alaninamide is unique due to the presence of the butyl group, which can influence its chemical properties and interactions. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles .
Properties
CAS No. |
50722-49-1 |
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Molecular Formula |
C13H26N4O3 |
Molecular Weight |
286.37 g/mol |
IUPAC Name |
(2S)-2-amino-N-[(2S)-1-[[(2S)-1-(butylamino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]propanamide |
InChI |
InChI=1S/C13H26N4O3/c1-5-6-7-15-12(19)9(3)17-13(20)10(4)16-11(18)8(2)14/h8-10H,5-7,14H2,1-4H3,(H,15,19)(H,16,18)(H,17,20)/t8-,9-,10-/m0/s1 |
InChI Key |
ZRWPSAWKLUSHKD-GUBZILKMSA-N |
Isomeric SMILES |
CCCCNC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)N |
Canonical SMILES |
CCCCNC(=O)C(C)NC(=O)C(C)NC(=O)C(C)N |
Origin of Product |
United States |
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